molecular formula C10H9BrClNO B2897715 7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride CAS No. 2298159-00-7

7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride

Cat. No.: B2897715
CAS No.: 2298159-00-7
M. Wt: 274.54
InChI Key: LYKNGAJJUYIAPT-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom at the 7th position and a carbonyl chloride group at the 2nd position makes this compound particularly interesting for various chemical reactions and applications.

Properties

IUPAC Name

7-bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-9-2-1-7-3-4-13(10(12)14)6-8(7)5-9/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKNGAJJUYIAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride typically involves the bromination of 3,4-dihydro-1H-isoquinoline followed by the introduction of the carbonyl chloride group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

The introduction of the carbonyl chloride group can be done using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in the presence of a base like pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted isoquinolines with various functional groups.

    Reduction Reactions: Products include alcohols or amines derived from the reduction of the carbonyl chloride group.

    Oxidation Reactions: Products include oxidized derivatives like carboxylic acids or ketones.

Scientific Research Applications

7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the carbonyl chloride group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    7-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonyl chloride group.

    7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonitrile: Similar structure but with a carbonitrile group instead of a carbonyl chloride group.

Uniqueness

The presence of the carbonyl chloride group in 7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride makes it a versatile intermediate for further chemical modifications. This functional group can be easily transformed into various other functional groups, making it a valuable compound in synthetic organic chemistry.

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